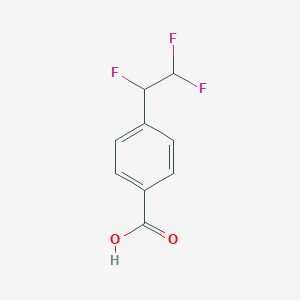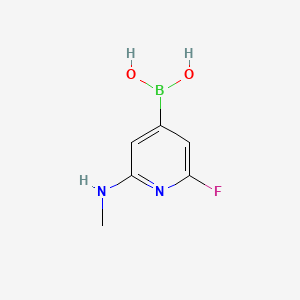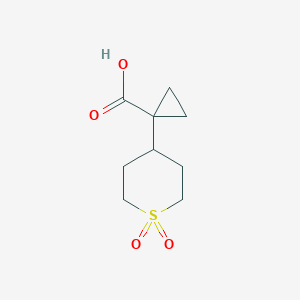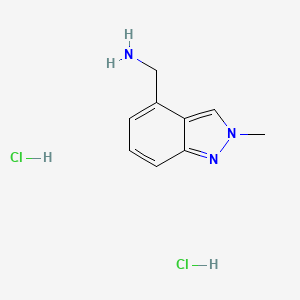![molecular formula C10H16Cl2FNO4S B13467186 rac-tert-butyl N-[(1R,2R)-2-[dichloro(fluorosulfonyl)methyl]cyclobutyl]carbamate](/img/structure/B13467186.png)
rac-tert-butyl N-[(1R,2R)-2-[dichloro(fluorosulfonyl)methyl]cyclobutyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-tert-butyl N-[(1R,2R)-2-[dichloro(fluorosulfonyl)methyl]cyclobutyl]carbamate: is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a cyclobutyl ring substituted with dichloro and fluorosulfonyl groups, making it a subject of interest for researchers in chemistry and related disciplines.
Preparation Methods
The synthesis of rac-tert-butyl N-[(1R,2R)-2-[dichloro(fluorosulfonyl)methyl]cyclobutyl]carbamate involves multiple steps, starting with the preparation of the cyclobutyl ring and subsequent introduction of the dichloro and fluorosulfonyl groups. The reaction conditions typically require the use of specific reagents and catalysts to achieve the desired product with high purity and yield. Industrial production methods may involve scaling up these synthetic routes while ensuring safety and efficiency.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Reduction: The removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as lithium aluminum hydride.
Substitution: The replacement of one functional group with another, which can be achieved using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
rac-tert-butyl N-[(1R,2R)-2-[dichloro(fluorosulfonyl)methyl]cyclobutyl]carbamate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-tert-butyl N-[(1R,2R)-2-[dichloro(fluorosulfonyl)methyl]cyclobutyl]carbamate involves its interaction with specific molecular targets and pathways. The dichloro and fluorosulfonyl groups play a crucial role in its reactivity and binding affinity to these targets, leading to various biochemical effects.
Comparison with Similar Compounds
When compared to similar compounds, rac-tert-butyl N-[(1R,2R)-2-[dichloro(fluorosulfonyl)methyl]cyclobutyl]carbamate stands out due to its unique combination of functional groups and cyclobutyl ring structure. Similar compounds include:
- tert-butyl N-[(1R,2R)-2-[fluorosulfonyl]cyclobutyl]carbamate
- tert-butyl N-[(1R,2R)-2-[dichloromethyl]cyclobutyl]carbamate
These compounds share some structural similarities but differ in their specific functional groups and resulting chemical properties.
Properties
Molecular Formula |
C10H16Cl2FNO4S |
|---|---|
Molecular Weight |
336.2 g/mol |
IUPAC Name |
tert-butyl N-[(1R,2R)-2-[dichloro(fluorosulfonyl)methyl]cyclobutyl]carbamate |
InChI |
InChI=1S/C10H16Cl2FNO4S/c1-9(2,3)18-8(15)14-7-5-4-6(7)10(11,12)19(13,16)17/h6-7H,4-5H2,1-3H3,(H,14,15)/t6-,7-/m1/s1 |
InChI Key |
HBFLXOYIPZUJGG-RNFRBKRXSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC[C@H]1C(S(=O)(=O)F)(Cl)Cl |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC1C(S(=O)(=O)F)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-chloro-N-[(oxolan-2-yl)methyl]-N-(prop-2-yn-1-yl)acetamide](/img/structure/B13467132.png)


![2-(pyridin-4-yl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-ol](/img/structure/B13467167.png)


![1-{5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-yl}methanamine hydrochloride](/img/structure/B13467173.png)
![5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-amine hydrochloride](/img/structure/B13467175.png)

![{[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl}(methyl)amine hydrochloride](/img/structure/B13467182.png)

![3-({Bicyclo[1.1.1]pentan-1-yl}methyl)pyrrolidine hydrochloride](/img/structure/B13467188.png)

